molecular formula C10H9NO4 B3021613 5-acrylamido-2-hydroxybenzoic acid CAS No. 39833-78-8

5-acrylamido-2-hydroxybenzoic acid

Cat. No.: B3021613
CAS No.: 39833-78-8
M. Wt: 207.18 g/mol
InChI Key: QQSAUUOOHVYERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acrylamido-2-hydroxybenzoic acid is a compound that combines the structural features of acrylamide and hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both an acrylamide group and a hydroxybenzoic acid moiety allows for unique chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Poly(N-acryloyl-5-aminosalicylic acid) is a type of amino acid-based polymer . These polymers have shown great potential in applications, including drug delivery, chiral recognition, and sensor materials . The primary targets of this compound are likely to be the cells or tissues where these applications are relevant.

Mode of Action

It’s known that the compound is involved in the polymerization of various n-acryloyl amino acid monomers . This process could potentially alter the physical structures and chemical properties of the target cells or tissues .

Biochemical Pathways

The compound’s involvement in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the synthesis and structure of proteins within the target cells or tissues .

Pharmacokinetics

A related compound, a ph-responsive polymer synthesized from tamarind kernel powder, acrylic acid, and polyamidoamine, was utilized for controlled release of 5-aminosalicylic acid in buffer medium . This suggests that Poly(N-acryloyl-5-aminosalicylic acid) might also have controlled release properties, which could impact its bioavailability.

Result of Action

The compound’s role in the polymerization of various n-acryloyl amino acid monomers suggests that it may influence the physical structures and chemical properties of the target cells or tissues .

Action Environment

The environment can significantly influence the action, efficacy, and stability of Poly(N-acryloyl-5-aminosalicylic acid). For instance, different solvents, RAFT agents, and photocatalysts have been investigated to show the robustness and versatility of the polymerization process involving this compound . This suggests that the compound’s action and efficacy can be influenced by factors such as the presence of different solvents and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acrylamido-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The acrylamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 5-acrylamido-2-benzoic acid.

    Reduction: Formation of 5-amino-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A well-known hydroxybenzoic acid derivative with anti-inflammatory properties.

    p-Hydroxybenzoic Acid: Another hydroxybenzoic acid derivative with antioxidant properties.

    Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities.

Uniqueness

5-Acrylamido-2-hydroxybenzoic acid is unique due to the presence of both an acrylamide group and a hydroxybenzoic acid moiety. This dual functionality allows for a broader range of chemical reactivity and potential biological activities compared to its simpler counterparts .

Properties

IUPAC Name

2-hydroxy-5-(prop-2-enoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSAUUOOHVYERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192901
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39839-49-1, 39833-78-8
Record name Poly(N-acryloyl-5-aminosalicylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-(prop-2-enamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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